Product packaging for H-Lys-Arg-OH(Cat. No.:CAS No. 29586-66-1)

H-Lys-Arg-OH

Cat. No.: B1339198
CAS No.: 29586-66-1
M. Wt: 302.37 g/mol
InChI Key: NPBGTPKLVJEOBE-IUCAKERBSA-N
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Description

Lys-Arg is a synthetic dipeptide consisting of the amino acids lysine and arginine. In research, peptides containing lysine and arginine, particularly in sequences like Lys-Arg, are of significant interest as they are recognized cleavage sites for several important enzymes . Specifically, the Lys-Arg bond is a known cleavage site for enzymes such as plasma kallikrein (KLKB1), which plays roles in processes like blood coagulation and inflammatory response . This makes the Lys-Arg motif a valuable tool in enzymology studies and proteomic research for investigating protease activity and specificity. Furthermore, research into arginine and lysine-rich peptides highlights the importance of these cationic residues in biomolecular interactions. Studies on antimicrobial peptides have shown that sequences with high arginine content can enhance the peptide's ability to interact with bacterial membranes or translocate into cells to target intracellular components . The dipeptide can also serve as a fundamental building block in peptide synthesis and structure-activity relationship (SAR) studies. This product is provided as a solid and should be stored at -30°C to -10°C . It is purified by HPLC to ensure high quality for your research applications . FOR RESEARCH USE ONLY. Not for use in diagnostic procedures or in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N6O3 B1339198 H-Lys-Arg-OH CAS No. 29586-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBGTPKLVJEOBE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567683
Record name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29586-66-1
Record name L-Lysyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-LYSYL-L-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic Processing and Proteolytic Cleavage at Lys Arg Sites

Endoproteolytic Processing of Prohormones and Protein Precursors

The conversion of prohormones and other protein precursors into their final, active molecules is a crucial post-translational modification that often occurs within the secretory pathway. This maturation process relies on the precise action of endoproteases that recognize and cleave at specific amino acid sequences, with pairs of basic residues being the most common signals.

Pairs of basic amino acids, particularly Lys-Arg and Arginine-Arginine (Arg-Arg), are the most common and well-established cleavage sites for the processing of prohormones and other secreted or membrane-bound protein precursors. researchgate.netplos.org This endoproteolysis is a key step in the biosynthesis of many peptide hormones and neuropeptides. acs.orgnih.gov The processing machinery within specialized secretory vesicles recognizes these dibasic motifs, leading to the excision of the active peptide from the larger pro-protein. For example, the processing of proinsulin to insulin and C-peptide involves cleavage at dibasic sites. Similarly, the maturation of proenkephalin, which gives rise to several opioid peptides, depends on cleavage at these canonical sites. acs.org The prevalence of the Lys-Arg sequence underscores its fundamental role as a signal for proteolytic maturation in the regulated secretory pathway of neuroendocrine cells. nih.gov

The efficiency of proteolytic cleavage at Lys-Arg sites is not uniform and can be significantly influenced by the surrounding amino acid sequence, often referred to as the local context. The residues at positions adjacent to the scissile bond can either enhance or inhibit the activity of the processing enzymes.

For instance, with the protease trypsin, the rate of cleavage after lysine (B10760008) and arginine can be slower if these residues are adjacent to acidic amino acids. nih.gov Furthermore, if a proline residue is located immediately C-terminal to the lysine or arginine, cleavage is generally prevented. nih.govproteopedia.org

Similarly, for the proprotein convertase furin, residues at multiple positions flanking the cleavage site (from P14 to P6') play a role in modulating cleavage efficiency. plos.orgmdpi.com While the core recognition motif is essential, the surrounding context fine-tunes the interaction between the enzyme and the substrate, thereby controlling the rate and extent of processing. plos.org This position-dependent efficiency allows for differential processing of prohormones, which can contain multiple potential cleavage sites, leading to the generation of different sets of bioactive peptides in a tissue-specific manner. nih.gov

EnzymePositional Influence on Cleavage EfficiencyEffect
TrypsinAcidic residue adjacent to Lys/ArgSlower cleavage rate nih.gov
TrypsinProline at P1' (immediately C-terminal to Lys/Arg)Cleavage does not occur nih.govproteopedia.org
FurinResidues at P7, P6, P5, P3, and P1'-P4'Modulates cleavage efficiency plos.org
Lys-CAmino acid at P1' is Asp, Glu, or ProHighly efficient cleavage at Lysine researchgate.net
Arg-CAmino acid at P1' is ProHighly efficient cleavage at Arginine researchgate.net
Table 1. Examples of Position-Dependent Effects on Proteolytic Cleavage Efficiency.

Specific Proteases Recognizing and Cleaving Lys-Arg Motifs

A number of proteases exhibit a high degree of specificity for cleaving at or near Lys-Arg sequences. These enzymes belong to different classes and are located in various cellular compartments, reflecting the diverse biological processes that rely on this specific proteolytic event.

Trypsin is a well-characterized serine protease found in the digestive system that plays a crucial role in protein digestion. letstalkacademy.com It exhibits a high specificity for cleaving peptide bonds on the C-terminal side of lysine and arginine residues. proteopedia.orgletstalkacademy.comstudy.com This specificity is determined by the structure of trypsin's active site, which contains a negatively charged aspartate residue (Asp 189) at the bottom of its S1 binding pocket. study.comacs.org This aspartate residue attracts and binds the positively charged side chains of lysine and arginine, positioning the adjacent peptide bond for hydrolysis. letstalkacademy.comstudy.com

The catalytic mechanism involves a "catalytic triad" of three amino acids in the active site: histidine-57, aspartate-102, and serine-195. proteopedia.org This triad facilitates the nucleophilic attack of the peptide bond, leading to its cleavage. study.com Due to its high specificity, trypsin is an indispensable tool in proteomics for the in-vitro digestion of proteins into smaller peptides for analysis by mass spectrometry. letstalkacademy.comacs.org

Furin is a calcium-dependent serine endoprotease and a member of the proprotein convertase (PC) family. nih.govoup.com It is a key processing enzyme in the constitutive secretory pathway, active in the trans-Golgi network, where it cleaves a wide variety of precursor proteins to generate their mature, active forms. nih.gov Furin recognizes and cleaves at the C-terminus of a specific consensus sequence, most commonly Arg-X-Lys/Arg-Arg (R-X-K/R-R). nih.gov Many substrates of furin include growth factors, hormones, receptors, and viral envelope proteins. mdpi.com The cleavage by furin is essential for their biological activation. Unlike enzymes of the regulated secretory pathway, furin processes its substrates continuously as they transit through the Golgi apparatus. nih.gov

Prohormone convertases 1/3 (also known as PC1 or PCSK1) and 2 (PC2 or PCSK2) are subtilisin-like serine proteases that are central to the maturation of prohormones and proneuropeptides within the regulated secretory pathway of neuroendocrine cells. acs.orgnih.govnih.govebi.ac.uk These enzymes are responsible for the initial cleavage of precursors at pairs of basic amino acids, including Lys-Arg, Arg-Arg, Lys-Lys, and Arg-Lys. acs.orgnih.gov

PC1/3 and PC2 exhibit distinct but overlapping specificities. Both enzymes cleave at the C-terminal side of the dibasic pair. nih.govnih.gov However, studies have shown that PC1/3 can efficiently cleave at both Lys-Arg and Arg-Arg sites, while PC2 may show a more restricted preference. acs.orgnih.gov For example, in one study using a peptide library, PC1/3 cleaved substrates at both KR and RR sites, whereas PC2 cleaved only one substrate at a KR site located within a tribasic KRR motif. nih.gov This differential specificity contributes to the tissue-specific processing of prohormones. For instance, in the processing of pro-opiomelanocortin (POMC), PC1/3 is responsible for generating adrenocorticotropic hormone (ACTH) in the anterior pituitary, while in the intermediate pituitary, further processing of ACTH by PC2 yields α-melanocyte-stimulating hormone (α-MSH). Similarly, both enzymes are involved in the processing of proinsulin and proglucagon. ebi.ac.uk

ProteaseCleavage Site SpecificitySubcellular LocationKey Substrates
TrypsinC-terminus of Lysine (K) and Arginine (R) letstalkacademy.comstudy.comSmall Intestine (Digestive System)Dietary Proteins
FurinArg-X-Lys/Arg-Arg↓ (R-X-K/R-R↓) nih.govTrans-Golgi NetworkProalbumin, Growth Factors, Receptors, Viral Proteins mdpi.comembopress.org
PC1/3 (PCSK1)C-terminus of Lys-Arg↓ and Arg-Arg↓ acs.orgnih.govSecretory Granules (Regulated Pathway)Proinsulin, Pro-opiomelanocortin (POMC), Proglucagon ebi.ac.uk
PC2 (PCSK2)Primarily C-terminus of Lys-Arg↓ (within specific contexts) acs.orgnih.govSecretory Granules (Regulated Pathway)Proinsulin, Pro-opiomelanocortin (POMC), Proenkephalin acs.org
Table 2. Specificity and Function of Proteases Cleaving at Lys-Arg Related Motifs.

Cathepsin L and Arg/Lys Aminopeptidase Pathways in Prohormone Processing

The biosynthesis of many peptide neurotransmitters and hormones from their inactive precursors, or prohormones, requires precise proteolytic processing. nih.gov A distinct pathway for this processing involves the enzymes cathepsin L and an Arg/Lys aminopeptidase. nih.govresearchgate.net This pathway is separate from the more commonly known route mediated by prohormone convertases 1/3 and 2 (PC1/3 and PC2) along with carboxypeptidase E/H. nih.govresearchgate.net

In this pathway, cathepsin L, a cysteine protease found in secretory vesicles, initiates the cleavage of prohormones. nih.govpnas.org This cleavage occurs at specific sites, often pairs of basic residues like Lys-Arg. pnas.org Unlike the prohormone convertases that typically cleave at the C-terminal side of such basic pairs, cathepsin L can cleave at the N-terminal side of the dibasic residues or even between them. nih.govpnas.org This action generates peptide intermediates that possess Arg or Lys extensions at their N-termini. nih.govresearchgate.net

Following the action of cathepsin L, a subsequent step is required to trim these N-terminal basic residues. This is accomplished by an Arg/Lys aminopeptidase, which removes the exposed Arg or Lys to produce the final, biologically active peptide. nih.govresearchgate.net The processing of the prohormone proenkephalin into the neuropeptide enkephalin serves as a key example of this pathway. nih.govnih.gov Studies have shown that in cathepsin L gene knockout mice, brain levels of [Met]enkephalin are significantly reduced, indicating the crucial role of this enzyme in its production. nih.gov The differing cleavage specificities at paired basic residue sites distinguish these two proteolytic pathways, highlighting the complexity of regulatory mechanisms in producing peptide neurotransmitters and hormones. nih.govresearchgate.net

Table 1: Comparison of Prohormone Processing Pathways
FeatureCathepsin L & Arg/Lys Aminopeptidase PathwayProhormone Convertase (PC) Pathway
Primary Endoprotease Cathepsin LPC1/3 and PC2
Primary Exopeptidase Arg/Lys Aminopeptidase (N-terminal)Carboxypeptidase E/H (C-terminal)
Cleavage Site at Dibasic Residues N-terminal side or between the pairC-terminal side of the pair
Resulting Intermediate Peptide with N-terminal Lys/Arg extensionPeptide with C-terminal Lys/Arg extension
Example Prohormone ProenkephalinProinsulin

Angiotensin I-Converting Enzyme (ACE) Cleavage of Lys/Arg-Arg from C-termini

Angiotensin I-converting enzyme (ACE) is a dipeptidyl carboxypeptidase known for its central role in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.org Beyond this classical function, research has revealed that ACE, particularly the C-domain of somatic ACE and the single-domain germinal ACE (gACE) found in male germ cells, can process prohormone intermediates. nih.gov

Specifically, human gACE demonstrates the ability to cleave dipeptides, including Lys-Arg and Arg-Arg, from the C-terminus of peptide hormone intermediates. nih.gov This suggests a role for ACE in the final trimming steps of prohormone processing, potentially as an alternative to carboxypeptidase E. nih.gov Studies have shown that peptides with Lys-Arg or Arg-Arg at their C-terminus are high-affinity substrates for the C-domain of human ACE. nih.gov

For example, the enzyme effectively cleaves Lys-Arg from the C-terminus of a pro-thyrotropin-releasing hormone (pro-TRH) peptide (KRQHPGKR) and an insect peptide (FSPRLGKR). nih.gov The affinity of the ACE C-domain for these substrates is remarkably high, with Vmax/Km values between 14 and 113 times greater than that for its best-known substrate, angiotensin I. nih.gov This efficient cleavage of C-terminal basic dipeptides highlights a broader role for ACE in peptide processing beyond its established function in blood pressure regulation. nih.gov

Table 2: C-Domain ACE Substrates with C-terminal Lys-Arg/Arg-Arg
Peptide SubstrateSequenceSource/TypeC-terminal dipeptide cleaved
CCK5-GRRGWMDFGRRCCK-gastrin prohormone intermediateArg-Arg
Dynorphin-(1-7)-Opioid peptideLys-Arg
Pro-TRH peptideKRQHPGKRPro-thyrotropin-releasing hormoneLys-Arg
Insect Peptide 1FSPRLGKRInsect peptideLys-Arg
Insect Peptide 2FSPRLGRRInsect peptideArg-Arg

Molecular Mechanisms Governing Cleavage Site Specificity of Lys-Arg

The specificity of proteolytic enzymes for the Lys-Arg dibasic site is a cornerstone of protein processing, governed by the molecular architecture of the enzyme's active site and the local sequence context of the substrate. Proteases exhibit distinct preferences for cleaving either at the C-terminal side (like trypsin) or the N-terminal side of basic residues. researchgate.netrsc.orgnih.gov

For endopeptidases like trypsin and Lys-C, which cleave at the carboxyl side of lysine and/or arginine, the specificity is primarily dictated by a deep, negatively charged pocket (the S1 pocket) in the enzyme's active site. researchgate.net This pocket accommodates the positively charged side chains of lysine and arginine, facilitating the hydrolysis of the adjacent peptide bond. The amino acid sequence surrounding the cleavage site can also influence the efficiency of hydrolysis. researchgate.net For instance, the presence of acidic residues like aspartic acid or glutamic acid following the Lys-Arg pair can enhance the cleavage efficiency for some proteases. researchgate.net

Furthermore, the position of the positive charge on the substrate peptide can affect its interaction with the enzyme and subsequent cleavage. researchgate.net The inherent properties of lysine and arginine residues, such as their high pKa values, allow them to form stable ionic and electrostatic interactions that are crucial for their recognition by proteases. nih.gov The geometric structure of the arginine side chain, in particular, allows for interactions in multiple directions, which can contribute to the stability of the enzyme-substrate complex. nih.gov

Methodological Advancements in Studying Lys-Arg Cleavage Specificity

The study of protease specificity at Lys-Arg sites has been significantly advanced by developments in proteomics and chemical biology. Mass spectrometry (MS) has become a pivotal technique for identifying the precise cleavage sites within proteins and peptides. biorxiv.org A typical "bottom-up" proteomics workflow involves digesting proteins with specific proteases, followed by MS analysis of the resulting peptides. biorxiv.orgcreative-biolabs.com

To improve the analysis of proteins, combinations of proteases are often employed. For example, using Lys-C, which specifically cleaves at the C-terminus of lysine, in conjunction with trypsin can lead to more complete digestion and better protein coverage, especially for complex samples. creative-biolabs.com This sequential digestion approach can generate peptides of a suitable length for MS analysis. creative-biolabs.com The development of specialized proteases with high specificity, such as Lys-N, which cleaves at the amino-terminal side of lysine, provides complementary information for protein sequencing and analysis. rsc.orgnih.gov

Activity-based probes represent another significant advancement. These chemical tools are designed to covalently label the active site of specific proteases. This approach was instrumental in identifying secretory vesicle cathepsin L as the key cysteine protease responsible for processing proenkephalin. nih.govpnas.org By using such a probe followed by mass spectrometry for peptide sequencing, researchers could definitively link cathepsin L activity to enkephalin production. nih.gov

More recently, novel chemical methods are being developed to mimic the action of specific proteases. For instance, a chemical method for the selective cleavage of the peptide backbone at C-terminal arginine residues has been reported. acs.orgnih.gov This technique utilizes 9,10-phenanthrenequinone to activate the amide bond at a C-terminal arginine, leading to its hydrolysis under mild, aqueous conditions. nih.gov This approach offers high chemoselectivity and site-specificity, providing a powerful tool for C-terminome analysis and proteolysis research that complements traditional enzymatic methods. acs.orgnih.gov

Post Translational Modifications Ptms Associated with Lysine and Arginine Residues Within Lys Arg Contexts

Methylation of Lysine (B10760008) and Arginine Side Chains

Methylation is a key PTM occurring on both lysine and arginine residues. Lysine residues can be mono-, di-, or trimethylated on the ε-amino group. Arginine residues can be monomethylated or dimethylated in either a symmetric or asymmetric manner on the guanidino group. These methylation events alter the chemical properties of the amino acid side chains, affecting their interactions with other molecules. For lysine, increasing methylation decreases hydrogen-bonding capacity while increasing hydrophobicity. researchgate.net

Biological Significance of Lys and Arg Methylation in Protein Function and Epigenetics

Methylation of lysine and arginine plays critical roles in regulating gene expression and other cellular processes. In the context of histones, specific methylation marks are associated with either transcription activation or silencing. For instance, methylation of histone H3 at lysine 4 (H3K4) and arginine 17 (H3R17), as well as histone H4 at arginine 3 (H4R3), has been linked to transcriptional activation. oup.com Conversely, methylation of histone H3 at lysine 9 (H3K9) is correlated with gene silencing. oup.com Beyond histones, many other proteins are also subject to lysine methylation, although their roles are still being characterized. rsc.org Dysregulation of protein methylation is associated with various diseases, including cancer, inflammation, and genetic disorders. researchgate.net

Reader Protein Recognition of Methylated Lys and Arg

A crucial aspect of methylation signaling is the recognition of these modifications by specific "reader" proteins. These proteins contain specialized domains that bind to methylated lysine and arginine residues, translating the methylation status into downstream cellular events. nih.govacs.orgresearchgate.netresearchgate.net Molecular recognition of methylated lysine has been extensively studied, particularly its role in gene transcription regulation. researchgate.net Reader proteins can distinguish between different methylation states of lysine. For example, some binding pockets in reader proteins utilize aromatic residues (Tyrosine, Tryptophan, and Phenylalanine) to selectively bind to the methylammonium (B1206745) group of trimethyllysine through cation-π interactions. researchgate.net Selectivity among different lysine methylation states is achieved by a balance of aromatic and acidic residues in the binding pocket; acidic residues can form salt bridges with lower methylation states. researchgate.net Steric hindrance can also contribute to selectivity against larger methylated groups like trimethyllysine. researchgate.net

Small Molecule Receptor Binding to Methylated Lys and Arg

In addition to reader proteins, there is growing interest in developing small molecule receptors that can bind to lysine and its methylated forms. nih.govacs.orgresearchgate.netrsc.org Synthetic ligands for methylated lysines hold potential as inhibitors of protein-protein interactions and as tools for biochemical and cell biology studies. rsc.org Some lysine receptors have demonstrated significantly higher affinity for methylated side chains compared to their unmethylated counterparts. rsc.org Research into the binding mechanisms of these small molecule receptors for methylated lysine and arginine is ongoing, drawing comparisons to the recognition mechanisms employed by reader proteins. nih.govacs.orgresearchgate.net

Quantitative Analysis of Lys and Arg PTMs in Complex Biological Settings

Quantitative analysis of lysine and arginine PTMs in complex biological samples presents significant challenges due to the low abundance and dynamic nature of many modifications. nih.govresearchgate.netresearchgate.net Understanding the stoichiometry of these modifications is crucial for elucidating their functional significance. nih.govacs.org

Mass Spectrometry-Based Approaches for Lys and Arg Modification Discovery

Mass spectrometry (MS) has become an indispensable tool for the qualitative and quantitative analysis of protein modifications. nih.govresearchgate.netnih.govacs.org Bottom-up proteomics approaches, often coupled with liquid chromatography (LC-MS/MS), are widely used for PTM discovery. nih.govacs.orgmdpi.com The detection of PTMs by MS relies on the mass shift introduced by the modification. mdpi.com Tandem mass spectrometry (MS/MS) allows for the unequivocal assignment of a modification to a specific amino acid site by observing characteristic fragment ions. mdpi.com

Methods like Quantitative Analysis of Arginine and Lysine Modifications (QuARKMod) have been developed to quantify and assess the relative stoichiometry of Lys and Arg modifications in complex biological settings without requiring high mass accuracy instrumentation. nih.govacs.orgresearchgate.netnih.gov QuARKMod utilizes exhaustive proteolytic digestion to yield single amino acids, which are then separated and detected using a multiple reaction monitoring (MRM) approach on a triple quadrupole MS. researchgate.net This method can differentiate between unmodified and mono-, di-, or trimethylated lysine or arginine. biorxiv.org Product ion scanning techniques can also be employed to discover unexpected or novel Lys and Arg modifications by scanning for ions that produce common fragment ions characteristic of modified lysine (e.g., 84.0 m/z) or arginine (e.g., 70.0 m/z). nih.govresearchgate.net

Quantitative analysis of PTMs using mass spectrometry can involve stable isotope dilution mass spectrometry to calculate absolute concentrations. nih.govresearchgate.net Furthermore, methods have been developed that can simultaneously quantify proteins and their methylation status at the site level using data-independent acquisition (DIA) approaches suitable for various mass spectrometers. biorxiv.org These methods leverage small precursor mass windows to separate methylated species during MS2 acquisition and show linearity in quantifying low-abundance peptides. biorxiv.org

Molecular Interactions and Structural Contributions of Lys Arg Containing Sequences

Electrostatic Interactions and Salt Bridge Formation Involving Lys and Arg

Lysine (B10760008) (Lys) and Arginine (Arg) are basic amino acids that are positively charged under physiological conditions and are predominantly found on the surface of proteins. aatbio.com These residues play a crucial role in a variety of molecular interactions, most notably electrostatic interactions and the formation of salt bridges. nih.govnih.gov A salt bridge is a non-covalent interaction between oppositely charged residues, typically involving the positively charged side chains of lysine or arginine and the negatively charged side chains of aspartic acid or glutamic acid. youtube.comyoutube.com These interactions are a combination of ionic bonding and hydrogen bonding. youtube.com For a salt bridge to form, the distance between the interacting charged groups should generally be less than 4 angstroms. youtube.com

The guanidinium (B1211019) group of arginine's side chain has a planar structure and can form multiple hydrogen bonds, allowing it to interact with negatively charged residues in three possible directions. nih.govnih.govplos.org In contrast, the amino group of lysine's side chain allows for interaction in only one direction. aatbio.comnih.gov This structural difference enables arginine to form a greater number of electrostatic interactions, such as salt bridges and hydrogen bonds, compared to lysine. nih.govnih.govplos.org Additionally, the higher pKa of arginine's side chain (around 12.5) compared to lysine's (around 10.5) suggests that arginine can form more stable ionic interactions, particularly in alkaline environments. aatbio.comnih.gov

The formation of salt bridges is a dynamic process, with these bonds continuously breaking and reforming, influenced by the protein's flexibility and thermal fluctuations. researchgate.net Studies on alanine-based α-helical peptides have shown that the stabilizing or destabilizing effect of a salt bridge, and its impact on folding and unfolding kinetics, depends on the specific residues involved and their spacing within the sequence. nih.gov For instance, salt bridges between glutamic acid and arginine were found to be most favorable for the speed of folding, which is attributed to the larger conformational space of the Glu⁻/Arg⁺ rotamer pairs. nih.govresearchgate.net

In the hydrophobic environment of a cell membrane, the presence of charged residues like lysine and arginine is energetically costly. nih.gov Consequently, these amino acids are most often found at the interfacial region of membrane proteins, where their charged groups can interact with the polar head groups of lipids and the aqueous environment, anchoring the protein's transmembrane orientation. nih.gov

Atomistic molecular dynamics simulations have been employed to quantify and compare the interactions of lysine and arginine with lipid membranes. nih.govacs.orgresearchgate.net These studies have revealed that despite differences in their chemical properties and hydration free energies, the free energy barrier for a charged lysine and a charged arginine to cross a membrane is remarkably similar. nih.govacs.org However, the mechanisms of their interaction with the membrane differ. Arginine has been shown to attract more phosphate (B84403) and water molecules into the membrane and can form extensive hydrogen bonds, leading to enhanced interfacial binding and greater membrane perturbations. nih.govacs.orgresearchgate.net In contrast, lysine is more likely to be deprotonated within the membrane environment. acs.org The ability of arginine to maintain its charge and form robust interactions within the membrane highlights its specialized role in the activity of various membrane proteins and peptides. nih.govacs.orgresearchgate.net

Table 1: Comparative Energetic Contributions of Lysine and Arginine in Membrane Interactions

Feature Lysine (Lys) Arginine (Arg) Reference
Free Energy Barrier (Charged) Similar to Arginine Similar to Lysine nih.govacs.org
Interaction with Membrane Less disruptive; more likely to be deprotonated Attracts more phosphate and water; forms extensive H-bonds; causes greater membrane perturbations nih.govacs.orgresearchgate.net
Ionization State in Membrane More likely to be deprotonated Tends to maintain its charge acs.org

Cation-π Interactions between Lys/Arg and Aromatic Side Chains

Studies have shown that arginine is more likely than lysine to be involved in an energetically significant cation-π interaction. nih.gov This preference is not necessarily due to a stronger intrinsic interaction in the gas phase; in fact, the gas-phase cation-π interaction of lysine is significantly stronger than that of arginine. nih.govrsc.org However, the interaction involving lysine is predominantly electrostatic and is therefore significantly weakened by the surrounding dielectric medium of the protein and solvent. nih.govrsc.org In contrast, the arginine-arene interaction is a more balanced mix of electrostatic and dispersion forces, making it less susceptible to weakening by the surrounding environment. nih.govrsc.org Consequently, in the context of a protein's higher polarity surroundings, the interaction with arginine is stronger. nih.gov This difference accounts for the observation that aromatic ligands are more likely to interact with arginine residues. nih.gov

Table 2: Comparison of Lysine and Arginine in Cation-π Interactions

Characteristic Lysine (Lys) Arginine (Arg) Reference
Gas-Phase Interaction Strength Stronger Weaker nih.govrsc.org
Nature of Interaction Predominantly electrostatic Mix of electrostatic and dispersion nih.govrsc.org
Effect of Dielectric Medium Significantly weakened Less weakened nih.govrsc.org
Prevalence in Proteins Less common More common nih.gov

Differential Contributions of Lys and Arg to Protein Properties

While both lysine and arginine are basic, positively charged amino acids, their distinct side-chain structures lead to different contributions to protein properties, including structural stability, folding, solubility, and aggregation. aatbio.com

The geometric structure of arginine's side chain allows it to form a larger number of electrostatic interactions, which can contribute more to protein stability compared to lysine. aatbio.comnih.gov Mutagenesis studies, where surface lysines are replaced with arginines, have been conducted to investigate these differences. In a study using green fluorescent protein (GFP), mutating surface lysines to arginines resulted in a variant that was more stable in the presence of chemical denaturants. nih.govnih.gov The modeled structure of this variant showed the formation of new salt bridges and hydrogen bonds, which were attributed to the geometric properties of the guanidinium group in arginine. nih.govnih.gov However, these same mutations adversely affected the protein folding process, leading to a decrease in the production of the functional protein. nih.govnih.gov This suggests that while arginine may enhance the stability of the final folded state, the altered electrostatic interactions can interfere with the folding pathway. nih.gov

Kinetic studies on α-helical peptides have further elucidated the differential roles of lysine and arginine in folding. nih.gov These studies found that stabilizing salt bridges can accelerate α-helix formation. nih.govresearchgate.net Notably, salt bridges involving Glu⁻ and Arg⁺ were found to be the most effective at speeding up folding, likely due to the greater conformational flexibility of the arginine side chain compared to lysine. nih.govresearchgate.net

The ratio of lysine to arginine (Lys/Arg) in a protein's sequence has been identified as a factor that can influence its solubility and propensity to aggregate. nih.govnih.gov Computational analyses of large datasets of proteins have shown a correlation between a higher Lys/Arg ratio and increased protein solubility. nih.govacs.orgacs.org Proteins that are naturally found at high concentrations, as well as those with higher expression levels, tend to have a higher proportion of lysine compared to arginine. nih.govacs.orgbohrium.com

The rationale behind this observation is that while arginine is well-suited for forming specific, strong interactions at functional interfaces, these same properties can also lead to favorable, non-specific intermolecular interactions that can promote aggregation. nih.govnih.govacs.org Lysine, with its simpler side chain, is less prone to forming such non-specific contacts, making it more favorable for proteins that need to remain soluble at high concentrations. nih.govnih.govacs.org Therefore, modulating the lysine and arginine content, specifically increasing the Lys/Arg ratio, has been proposed as a potential strategy for engineering proteins with enhanced solubility and reduced aggregation. nih.govnih.govacs.org Conversely, arginine itself is often used as a solution additive to stabilize proteins and prevent aggregation during refolding processes. researchgate.netfrontiersin.org Both L-lysine and L-arginine have been shown to inhibit the aggregation of certain proteins, such as myosin, by interacting with acidic and aromatic amino acid residues. researchgate.net

Table 3: Influence of Lys/Arg Ratio on Protein Properties

Property Higher Lys/Arg Ratio Lower Lys/Arg Ratio Reference
Solubility Correlates with higher solubility May be less favorable for high concentration nih.govnih.govacs.orgacs.org
Aggregation Less prone to non-specific aggregation Arginine's properties can promote non-specific interactions leading to aggregation nih.govnih.govacs.org
Expression Levels Correlates with higher expression levels - nih.gov

Table of Compounds Mentioned

Compound Name
Alanine (B10760859)
Arginine
Aspartic acid
Glutamic acid
Green fluorescent protein (GFP)
Lysine
Myosin
Phenylalanine
Tryptophan

Lys vs. Arg in Membrane Perturbation and Interaction with Lipid Membranes

The basic amino acids lysine (Lys) and arginine (Arg) are pivotal in the interactions of proteins and peptides with lipid membranes, playing significant roles in processes such as membrane protein activity and the function of antimicrobial and cell-penetrating peptides. nih.govnih.gov While both are positively charged at physiological pH, their distinct side-chain structures lead to different behaviors concerning membrane perturbation and interaction. nih.govresearchgate.net

Arginine, with its guanidinium group, demonstrates a more pronounced ability to perturb and permeabilize lipid membranes. nih.govacs.org The planar and rigid structure of the guanidinium group, combined with its five hydrogen bond donors, allows for extensive hydrogen bonding with phosphate head groups of lipids and surrounding water molecules. nih.govacs.org This interaction can lead to the formation of stable Arg-phosphate clusters, enhanced interfacial binding, and significant membrane disruptions, including the formation of transmembrane pores. nih.govnih.gov In contrast, the primary amine group of lysine is more flexible and has fewer hydrogen bond donors.

A key differentiator in their interaction with the hydrophobic core of the membrane is their charge state. Molecular dynamics simulations have shown that upon entering a lipid bilayer, lysine is likely to become deprotonated, adopting a neutral charge. nih.govnih.govacs.org Arginine, however, tends to maintain its positive charge within the membrane. nih.govnih.govacs.org This difference in charge retention is attributed to different transport mechanisms: charged residues induce membrane deformations to stay hydrated, while neutral residues undergo simple dehydration. nih.gov The energy barrier for a charged arginine to cross the membrane is surprisingly similar to that of a charged lysine. However, the barrier for a neutral arginine is significantly higher than for a neutral lysine, indicating that arginine is more likely to remain charged as it interacts with the membrane. nih.govnih.govacs.org

Table 1: Comparison of Lysine and Arginine Interactions with Lipid Membranes

Feature Lysine (Lys) Arginine (Arg)
Side Chain Group Primary amine (-NH3+) Guanidinium group (-C(NH2)2+)
Charge in Membrane Tends to be deprotonated (neutral) nih.govnih.govacs.org Tends to maintain its positive charge nih.govnih.govacs.org
H-Bond Donors 3 5
Membrane Perturbation Weaker; causes local membrane deformations when charged. nih.gov Stronger; attracts more phosphate and water, can form transmembrane pores. nih.govnih.gov
Interaction with Phosphate Forms interactions with lipid head groups. Forms extensive H-bonding, leading to Arg-phosphate clusters. nih.govacs.org
Translocation Barrier (Charged) Similar to charged Arg (~2 kcal/mol difference). nih.govacs.org Similar to charged Lys (~2 kcal/mol difference). nih.govacs.org
Translocation Barrier (Neutral) Lower than neutral Arg. nih.govacs.org Higher than neutral Lys (~5 kcal/mol difference). nih.govacs.org

Synthetic Methodologies for Lys Arg Peptides and Analogs

Solid-Phase Peptide Synthesis (SPPS) of Lys-Arg Containing Sequences

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides, including those containing lysine (B10760008) (Lys) and arginine (Arg) residues. aurigeneservices.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. aurigeneservices.comwpmucdn.com The synthesis proceeds from the C-terminus to the N-terminus. wpmucdn.com The general cycle of SPPS involves:

Attachment: The C-terminal amino acid of the desired sequence is covalently linked to the solid support resin. aurigeneservices.com

Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF) in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. wpmucdn.com

Coupling: The next N-α-protected amino acid is activated by a coupling reagent and added in excess to react with the newly freed amino group, forming a new peptide bond. wpmucdn.comluxembourg-bio.com

Washing: Excess reagents and by-products are washed away, leaving the elongated peptide attached to the resin. aurigeneservices.com

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence. wpmucdn.com Once the entire sequence is assembled, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously, typically with a strong acid like trifluoroacetic acid (TFA). wpmucdn.comluxembourg-bio.com

The incorporation of Lys and Arg requires specific considerations due to their reactive side chains. The ε-amino group of lysine and the guanidinium (B1211019) group of arginine must be protected throughout the synthesis to prevent branching and other side reactions. peptide.compeptide.com The choice of protecting group is critical and must be stable to the repeated N-α-deprotection steps but removable during the final cleavage step. peptide.com In the context of Fmoc-SPPS, common side-chain protecting groups include:

For Lysine: The tert-butyloxycarbonyl (Boc) group is most common. It is stable to the piperidine used for Fmoc removal but is readily cleaved by TFA. aurigeneservices.compeptide.com

For Arginine: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used. It offers robust protection for the guanidinium group and is also removed by TFA. peptide.com

The table below summarizes the commonly used protecting groups for Lysine and Arginine in Fmoc-SPPS.

Amino AcidSide Chain Functional GroupCommon Protecting GroupCleavage Condition
Lysine (Lys) ε-amino (-NH₂)tert-butyloxycarbonyl (Boc)Acid (e.g., TFA)
Arginine (Arg) GuanidiniumPentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Acid (e.g., TFA)

Design and Synthesis of Lys-Arg Peptidomimetics

Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of peptides but with modified, non-peptidic backbones. researchgate.net This approach is often used to overcome the limitations of natural peptides as therapeutic agents, such as their poor stability against degradation by enzymes. researchgate.netnih.gov

A key example of peptidomimetic design involving Lys-Arg is the mimicry of the Arg-Gly-Asp (RGD) sequence. The RGD motif is a fundamental component of many extracellular matrix proteins and is recognized by integrin receptors on cell surfaces, mediating cell adhesion. nih.govwikipedia.org Peptides containing the RGD sequence can be used to influence these interactions, but their therapeutic use is limited by instability. nih.govnih.gov

Researchers have successfully synthesized a peptidomimetic using lysine and arginine, specifically 2-amino-6-[(2-amino-5{guanidino}pentanoyl) amino] hexanoic acid, to replicate the biological function of the RGD sequence. nih.gov This Lys-Arg bioconjugate was designed to present the key chemical features—the guanidinium group of arginine and the carboxyl group of aspartate—in a spatial arrangement that mimics the active conformation of the RGD peptide. When immobilized on a solid surface, this peptidomimetic promoted cell adhesion in a manner similar to surfaces coated with RGD peptides, and this interaction was shown to be mediated by integrins. nih.gov

A primary advantage of peptidomimetics is their enhanced resistance to proteolytic enzymes (proteases). nih.gov Peptides are susceptible to degradation because proteases recognize and cleave specific peptide bonds. researchgate.net For instance, the enzyme trypsin specifically cleaves peptide chains on the C-terminal side of lysine and arginine residues. researchgate.net

Chemoselective Synthesis of Arg-Lys Imidazole (B134444) Cross-Links

Chemoselectivity in chemical synthesis refers to the ability to react with one functional group in the presence of others. A recently developed method demonstrates a solvent-dependent chemoselective synthesis of imidazole cross-links between arginine and lysine side chains using methylglyoxal (B44143) (MGO). acs.orgnih.gov This reaction's outcome is critically dependent on the choice of alcoholic solvent, which can shift the reaction's specificity. nih.gov

The reaction between a peptide containing both lysine and arginine residues with MGO can yield different products depending on the solvent environment:

In Trifluoroethanol (TFE): The reaction is highly selective for the formation of an Arg-Lys imidazole cross-link. acs.orgnih.gov TFE's lower acidity and weaker hydrogen-bond donating ability compared to other fluorinated alcohols leads to a weaker stabilization of the arginine side chain, favoring its reaction with a lysine residue. nih.gov

In Hexafluoroisopropanol (HFIP): The high acidity and strong H-bond donating capacity of HFIP strongly stabilizes the arginine's guanidinium group, effectively inhibiting its reactivity. This environment favors the formation of a Lys-Lys imidazole cross-link instead. acs.orgnih.gov

In Ethanol (EtOH): In this solvent, the reaction primarily results in the formation of Arg-MGO adducts without significant cross-linking. nih.gov

This solvent-mediated switch provides a powerful tool for the specific, late-stage modification and macrocyclization of peptides containing both Arg and Lys. acs.orgnih.gov

The following table summarizes the solvent's role in directing the reaction specificity.

SolventKey PropertiesPredominant Reaction Product
Trifluoroethanol (TFE) Lower acidity, weak H-bond donorArg-Lys Imidazole Cross-Link
Hexafluoroisopropanol (HFIP) High acidity, strong H-bond donorLys-Lys Imidazole Cross-Link
Ethanol (EtOH) Non-fluorinated alcoholArg-MGO Adducts

Stereoselective Synthesis of Lys- and Arg-Derivatives for Peptide Incorporation

The biological activity of peptides is critically dependent on their three-dimensional structure, which is dictated by the specific sequence and stereochemistry of their constituent amino acids. For proteins and most biologically active peptides, the amino acids are exclusively in the L-configuration. Therefore, the synthesis of peptides requires enantiomerically pure amino acid derivatives.

The stereoselective synthesis of lysine and arginine derivatives is a mature field, ensuring that the building blocks used in SPPS have the correct L-stereochemistry. These processes are crucial for producing peptides that can adopt their native, functional conformations. The synthesis of these non-standard derivatives often involves stereoselective reactions to create the desired chiral centers. For example, methods based on ring-closing metathesis have been used to create enantiopure and conformationally restricted cyclic amino acid derivatives, which can include analogues of lysine and arginine. uu.nl The unique chemical properties of lysine, based on the length of its sidechain, make it chemically privileged for selective incorporation into a growing peptide chain in aqueous environments, differentiating it from its shorter homologues like ornithine. nih.gov

Strategies for Modulating Polarity and Solubility Using Lys- and Arg-Containing Tags

A significant challenge in the chemical synthesis of many peptides is their tendency to aggregate during SPPS or their poor solubility in aqueous solutions after cleavage from the resin. uzh.chacs.org This can lead to failed syntheses, low yields, and difficulties in purification. uzh.ch A powerful strategy to overcome these issues is the use of temporary solubilizing tags composed of highly polar amino acids, particularly lysine and arginine. nih.govnih.gov

Key findings in this area include:

Poly-Arg Tags: A tag consisting of six arginine residues, termed a "Synthesis Tag" or "SynTag," has been shown to be highly effective at suppressing aggregation during SPPS and improving the solubility of cleaved peptides. uzh.chacs.orgresearchgate.net This tag can be connected via a cleavable linker, allowing for its removal to yield the native peptide sequence after synthesis and purification. uzh.chresearchgate.net

Linear vs. Branched Tags: Studies comparing different spatial arrangements of polar groups have evaluated the efficacy of linear versus branched poly-lysine and poly-arginine tags as polarity enhancers. nih.gov

Application to Insoluble Drugs: To demonstrate their utility, promising solubilizing tags have been conjugated to water-insoluble drugs, successfully increasing their solubility. nih.gov

The table below provides examples of Lys- and Arg-containing tags used to enhance solubility.

Tag Name/CompositionDescriptionKey Advantage
Poly-Arginine (e.g., Arg₆) A linear sequence of 5-6 arginine residues.Highly effective at preventing aggregation during synthesis and improving final peptide solubility. uzh.chacs.org
Poly-Lysine A linear or branched sequence of lysine residues.Increases polarity and solubility; spatial arrangement (linear vs. branched) influences effectiveness. nih.gov
Mixed Lys/Arg Peptides Tags containing a mixture of lysine and arginine residues.Can be optimized to provide desired solubility characteristics. nih.gov

Biological and Functional Roles of Lys Arg Containing Peptides and Protein Motifs

Lys-Arg Motifs in Cell-Penetrating Peptides (CPPs) and Cellular Uptake Efficiency

Positively charged amino acids, particularly lysine (B10760008) (Lys) and arginine (Arg), are fundamental to the function of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes. nih.gov The cationicity and amphipathicity endowed by these residues facilitate interaction with the negatively charged cell surface and subsequent internalization. researchgate.net Arginine-rich peptides, in particular, have garnered significant attention for their efficiency in cellular uptake. nih.gov

The guanidinium (B1211019) group of arginine is considered crucial for this enhanced uptake, as it can form bidentate hydrogen bonds with negatively charged groups like phosphates and sulfates on the cell surface, a stronger interaction than the monodentate interaction of lysine's amino group. frontiersin.orgmdpi.com While a minimum of eight positive charges is often cited as a requirement for effective CPP penetration, the specific arrangement and type of cationic residue play a significant role. mdpi.com For instance, studies on the CPP penetratin, which contains both lysine and arginine, have shown that its interaction with the cell membrane involves salt bridges and hydrogen bonds formed by these basic residues with lipid polar heads. mdpi.com

Interestingly, simply increasing the number of cationic residues does not always correlate with higher uptake efficiency. The structural context of the Lys-Arg motifs is also critical. For example, in the lysine-rich CPP, Transportan 10 (TP10), which adopts an α-helical structure on membrane surfaces, substituting arginine can reduce cellular uptake ability. mdpi.com Conversely, for some peptides, incorporating a single arginine or lysine residue and then polymerizing the peptide into a high-density brush can render the otherwise non-penetrating peptide competent for cell entry. rsc.org This suggests that the presentation and density of Lys-Arg motifs are as important as their mere presence.

Cell surface proteoglycans (PGs) have been identified as key players in the uptake of cationic CPPs. researchgate.net PGs appear to promote the internalization of these peptides, regardless of whether the positive charge is contributed by lysine or arginine. researchgate.net However, arginine-rich peptides may be more adaptable, capable of utilizing multiple entry pathways into the cell. researchgate.net

Table 1: Comparison of Arginine and Lysine in Cellular Uptake

Feature Arginine (Arg) Lysine (Lys) Citation
Side Chain Group Guanidinium Amino nih.gov
Interaction with Membrane Can form bidentate hydrogen bonds with lipid head groups. Forms monodentate interactions. frontiersin.org
Uptake Efficiency Generally considered more efficient in promoting cellular uptake. Generally less efficient than arginine. researchgate.net
Role in CPPs Crucial for the function of many natural and synthetic CPPs. Also important, but often substituted by arginine to enhance uptake. nih.govmdpi.com

Lys-Arg Sequences in Antimicrobial Peptides (AMPs)

Lysine and arginine residues are pivotal to the activity of most antimicrobial peptides (AMPs) due to their role in promoting electrostatic interactions with the negatively charged membranes of microorganisms. nih.govgenscript.com The presence of these positively charged amino acids is a common feature of AMPs and is associated with their ability to disrupt microbial membranes. acs.org

The substitution of lysine with arginine has been a common strategy in the design of novel AMPs to enhance their antimicrobial potency. frontiersin.org The rationale behind this is the distinct chemical nature of their side chains; the guanidinium group of arginine can form a greater number of hydrogen bonds compared to the amino group of lysine. nih.gov This often leads to a more favorable interaction with bacterial membranes. frontiersin.org

Several studies have demonstrated that arginine-rich AMPs exhibit higher antimicrobial activity compared to their lysine-containing counterparts. nih.govnih.gov For example, in studies of Trp-rich AMPs, those containing exclusively arginine showed greater antimicrobial potency and a stronger ability to permeabilize the cytoplasmic membrane of Escherichia coli than those with only lysine. nih.gov Similarly, in the design of analogs from American oyster defensin, arginine was found to be superior to lysine for improving antimicrobial activity. nih.gov

However, the enhancement of antimicrobial activity through Lys-to-Arg substitution is not a universal phenomenon. frontiersin.org The relative proportion and position of these residues also significantly influence the peptide's efficacy and selectivity. frontiersin.org In some cases, a Lys-to-Arg mutation did not improve, and in one instance against the hepatitis A virus, it completely abolished the antimicrobial activity of the peptide RiLK1. frontiersin.org This highlights that the relationship between Lys/Arg content and antimicrobial function is complex and interrelated with other factors. frontiersin.org Furthermore, both lysine and arginine can make AMPs susceptible to degradation by proteases like trypsin, which is a consideration in their therapeutic development. nih.govgenscript.com

Engineering Protein Surfaces through Lys→Arg Mutagenesis for Enhanced Crystallization

A significant bottleneck in determining protein structures via X-ray crystallography is the production of high-quality crystals. nih.gov Rational protein engineering, specifically the substitution of surface-exposed lysine residues with arginine, has emerged as a promising strategy to improve crystallization propensity. nih.govnih.gov This approach is based on the observation that arginine is the most overrepresented amino acid in crystal-packing interfaces found in the Protein Data Bank. nih.govresearchgate.net

The rationale for this strategy is that despite the similar physicochemical properties of lysine and arginine, the guanidinium group of arginine can form more stable and extensive hydrogen bond networks, which can mediate intermolecular contacts in the crystal lattice. nih.govcolumbia.edu In contrast, the higher conformational entropy of surface lysines is thought to be less favorable for incorporation into stable crystal contacts. nih.gov

Studies have shown that introducing multiple Lys-to-Arg (K→R) substitutions can be well-tolerated by proteins, with minimal impact on their stability. nih.govcolumbia.edu For two out of three unrelated single-domain proteins, the constructs with the most K→R substitutions showed significantly enhanced crystallization. nih.gov This method successfully led to the 1.9 Å crystal structure of a human protein domain that was previously resistant to crystallization. nih.gov The engineered arginine residues were frequently observed making hydrogen bonds across crystal-packing interfaces in the resulting structures. nih.govcolumbia.edu

In another study involving the globular domain of human RhoGDI, several Lys→Arg mutants were generated. nih.gov It was found that these mutants were more likely to crystallize than the wild-type protein. nih.gov One double mutant, K(199,200)R, even crystallized in a new space group and diffracted to a higher resolution than the wild-type crystals, with the mutated site directly involved in the major crystal contacts. nih.gov

Table 2: Impact of Lys→Arg Mutagenesis on Protein Crystallization

Protein Studied Number of K→R Substitutions Outcome Citation
Human Protein Domain 9 Enhanced crystallization, 1.9 Å structure obtained nih.gov
MA_2137-D65R 11 Enhanced crystallization propensity nih.gov
Human RhoGDI (globular domain) 1, 2, or 3 Increased likelihood of crystallization; one double mutant yielded a new crystal form with higher resolution nih.gov

Lys-Arg in Protein Evolution and Adaptation

The interchangeability and distinct properties of lysine and arginine play a role in the evolution and adaptation of proteins to different environments. researchgate.net In cold-adapted proteins, for instance, there is often a higher lysine-to-arginine ratio. researchgate.net This is because arginine can form stronger ionic interactions, leading to greater protein stability, whereas the substitution with lysine can increase protein flexibility, which is advantageous for enzyme activity at low temperatures. researchgate.net

A conservative missense mutation, where a codon for one amino acid is changed to a codon for a biochemically similar one, such as lysine to arginine, may not drastically alter the protein's function because both are basic amino acids. youtube.com However, subtle differences in their interactions can be selected for during evolution to fine-tune protein function in response to environmental changes. youtube.com

The evolution of the SARS-CoV-2 spike protein provides a compelling case study of Lys/Arg preferences. Sequence analysis of numerous SARS-CoV-2 variants has revealed a notable and increasing preference for lysine over arginine residues, particularly in the BA.2.86 variant and its sublineages. nih.govplos.org This trend has resulted in an increased Lys/Arg ratio in the spike protein, which has occurred at several points during its evolution. plos.orgnih.gov

Interestingly, replacing spike protein lysines with arginines does not appear to significantly affect viral fitness. nih.gov However, changing certain arginine residues to lysine can sometimes lead to a decrease in viral fitness, suggesting that some arginine residues are crucial. nih.govplos.org The increased Lys/Arg ratio is observed across different structural domains of the spike protein, although not simultaneously in all of them. nih.govplos.org This preference for lysine over arginine in recent SARS-CoV-2 lineages is in contrast to what is typically observed in other viruses and may influence the electrostatic interactions of the spike protein in specific cellular environments. biorxiv.org

Molecular Recognition of Lys-Arg and Related Peptides by Supramolecular Receptors

The distinct side chains of lysine and arginine allow for their selective recognition by synthetic supramolecular receptors. nih.gov This field of chemistry focuses on designing host molecules that can non-covalently bind to specific guest molecules, such as amino acid residues in a peptide. caltech.edu

For example, p-sulfonatocalix[n]arenes are macrocyclic receptors that have been shown to bind both lysine and arginine. nih.gov Studies have demonstrated that p-sulfonatocalix nih.govarene (SC4) has a higher affinity for arginine than for lysine, with the binding occurring through the inclusion of the amino acid side chains into the receptor's cavity. nih.gov

Crown ethers are another class of supramolecular hosts used for amino acid recognition. For instance, 18-crown-6 (B118740) has been utilized for the molecular recognition and quantification of lysine residues in small peptides by forming a specific complex with the protonated alkyl-ammonium group of the lysine side chain. caltech.edu A larger crown ether, dibenzo-30-crown-10 (B100617) (DB30C10), has been shown to form a stable, noncovalently bound complex with the protonated alkyl-guanidinium side chain of arginine in the gas phase. caltech.edu The interaction between DB30C10 and arginine is stronger than the interaction between 18-crown-6 and lysine when they are part of the same peptide. caltech.edu This differential recognition allows for the determination of whether a peptide contains lysine, arginine, or both, without prior knowledge of its sequence. caltech.edu

The recognition of methylated forms of lysine and arginine is also a significant area of study, particularly in the context of histone modifications. acs.org Small molecule receptors designed to mimic the aromatic pockets of "reader" proteins can bind to methylated lysine, primarily through cation-π interactions between the methylated nitrogen and the aromatic rings of the receptor. acs.org

Table 3: Supramolecular Receptors for Lysine and Arginine Recognition

Receptor Target Residue(s) Basis of Recognition Citation
p-sulfonatocalix nih.govarene Arginine, Lysine Inclusion of side chain in the macrocyclic cavity. Higher affinity for Arginine. nih.gov
18-crown-6 Lysine Complex formation with the protonated alkyl-ammonium group. caltech.edu
dibenzo-30-crown-10 Arginine Complex formation with the protonated alkyl-guanidinium group. caltech.edu
Aromatic "cage-like" structures Methylated Lysine Cation-π interactions and electrostatic/hydrogen bonding. acs.org

Nutritional and Metabolic Aspects of Lysine and Arginine Ratios Affecting Protein Quality and Amino Acid Balance (in the context of peptide integration)

The integration of lysine and arginine in peptide form, such as Lys-Arg, presents a potentially more efficient method of delivery compared to free amino acids. Dipeptides are absorbed through the peptide transporter 1 (PepT1) in the small intestine, a system that is generally more rapid and efficient than the transport systems for free amino acids. This can lead to a more balanced and timely availability of both amino acids for protein synthesis and other metabolic functions.

Research Findings on Lysine and Arginine Ratios

Research has extensively documented the antagonistic relationship between lysine and arginine. High dietary levels of lysine have been shown to increase the requirement for arginine, primarily by enhancing the activity of arginase, the enzyme that degrades arginine. This can lead to a functional arginine deficiency even when dietary intake of arginine would otherwise be adequate. Conversely, excessive arginine intake can also impact lysine metabolism.

A study in growing puppies demonstrated that excess dietary lysine (4%) reduced weight gain and feed efficiency, and these effects were ameliorated by supplemental arginine, indicating a clear antagonism. nih.govdoi.org The study also noted that excess lysine led to a generalized amino aciduria, suggesting a broader impact on amino acid metabolism. nih.gov

In rats, supplementation with increasing levels of L-lysine to a casein-based diet progressively reduced the protein quality, as measured by the Protein Digestibility-Corrected Amino Acid Score (PDCAAS). nih.govresearchgate.net This reduction in protein quality was accompanied by a dose-dependent decrease in the scores of the limiting essential amino acids, methionine and cysteine. nih.gov Furthermore, high lysine intake altered the serum concentrations of numerous other amino acids, indicating a widespread disruption of amino acid balance. nih.govresearchgate.net

The table below summarizes the effect of increasing L-lysine supplementation on the Protein Digestibility-Corrected Amino Acid Score (PDCAAS) in rats fed a 7% casein diet.

Supplemental L-lysine (%)PDCAAS
0 (Control)0.64
1.50.52
3.00.43
6.00.28

Data derived from studies on free L-lysine supplementation in rats. nih.gov

Peptide Integration and Amino Acid Balance

The following table illustrates the changes in serum amino acid concentrations in suckling piglets supplemented with a 1% Lys-Lys dipeptide for 21 days.

Amino AcidChange in Serum Concentration (%)
Lysine+25%
Threonine+18%
Phenylalanine+20%
Proline+30%
Cysteine-15%

Data derived from a study on Lys-Lys dipeptide supplementation in suckling piglets. frontiersin.org

While direct studies on the Lys-Arg dipeptide are limited, the findings from Lys-Lys and other dipeptide studies suggest that providing lysine and arginine in a bonded form could lead to a more balanced post-absorptive amino acid profile. This could potentially mitigate the antagonistic effects observed with high doses of free lysine, thereby improving protein quality and nitrogen retention. cdnsciencepub.com Research in growing pigs has shown that nitrogen retention is influenced by the dietary lysine content, and an imbalance can lead to increased urinary nitrogen excretion. cdnsciencepub.com By providing a balanced ratio of lysine and arginine in a readily absorbable dipeptide form, it is hypothesized that protein synthesis could be optimized and nitrogen utilization improved.

Advanced Analytical and Methodological Approaches for Lys Arg Research

Mass Spectrometry for Comprehensive Characterization of Lys-Arg Containing Peptides and their Modifications

Mass spectrometry (MS) is a cornerstone technique for the characterization of Lys-Arg containing peptides and their post-translational modifications (PTMs). It provides detailed information on mass-to-charge ratios, allowing for the identification and quantification of peptides and their modified forms.

Specific enzymatic digestion strategies are often employed to generate peptides amenable to MS analysis. For instance, trypsin cleaves at the C-terminal side of unmodified lysine (B10760008) and arginine residues. nih.govnih.gov However, in the context of studying Lys and Arg modifications, alternative approaches or modified digestion protocols may be necessary to ensure consistent peptide fragments across different modification states. Digestion with enzymes like Arg-C, which cleaves only after arginine, can yield peptides with identical cleavage patterns across modified lysine states. nih.gov

The detection and characterization of Lys and Arg PTMs by LC-MS/MS is a critical application. nih.govbiorxiv.orgresearchgate.netnih.gov Many Lys and Arg PTMs have similar masses, necessitating chromatographic separation prior to MS analysis. nih.gov For example, acetylated lysine (acLys) and trimethylated lysine (me₃Lys) have the same parent ion mass (189.1 m/z) but distinct physiological roles, highlighting the need for effective separation. nih.gov A typical LC-MS/MS system for this purpose might utilize a gradient elution profile with specific mobile phases. nih.gov

Quantitative analysis of Lys and Arg modifications can be achieved using methods like stable isotope dilution mass spectrometry. nih.gov A novel method, Quantitative Analysis of Arg and Lys Modifications (QuARKMod), utilizes exhaustive proteolytic digestion to yield single amino acids, which are then separated and detected using an MRM approach on a triple quadrupole MS. researchgate.net This method allows for the simultaneous quantification and assessment of the relative stoichiometry of Lys and Arg modifications in complex biological samples. nih.govbiorxiv.orgresearchgate.netnih.gov It can be applied to monitor recombinant protein modification of peptide substrates, PTMs of individual histones, and the relative abundance of PTMs as a function of subcellular location. nih.govresearchgate.netnih.gov

Product ion scanning techniques can also be employed for the discovery of novel or unexpected Lys and Arg PTMs. nih.govresearchgate.net Common fragment ions of Lys (84.0 and 130.1 m/z) and Arg species (70.0 and 116 m/z) can be used in information-dependent acquisition (IDA) methods to interrogate samples for potential modifications. nih.gov Setting the survey scan to a common fragment ion (e.g., 84.0 m/z for Lys or 70.0 m/z for Arg) and scanning for parent ions that gave rise to these fragments can facilitate the discovery process. nih.gov

Mass spectrometry is also valuable for peptide sequencing. srce.hr While MALDI-TOF tandem mass spectrometry is a common technique, challenges can arise with certain peptide fragments. srce.hr For instance, in MS/MS spectra, Arg-terminated peptides tend to yield better ion series (almost exclusively y-series) compared to Lys-terminated fragments, where ionization might be suppressed by the presence of Arg-terminated fragments. srce.hr Derivatization strategies, such as Lys-tag derivatization or N-terminus derivatization with SPITC, can be used to increase ionization efficiency and simplify tandem mass spectra. srce.hr

Data Table 1: Common Fragment Ions for Lys and Arg in Mass Spectrometry nih.gov

Amino AcidCommon Fragment Ions (m/z)
Lys84.0, 130.1
Arg70.0, 116

High-Throughput Screening and Library Approaches for Lys-Arg Peptide Activity

High-throughput screening (HTS) and peptide library approaches are powerful tools for identifying Lys-Arg containing peptides with desired biological activities. These methods allow for the rapid evaluation of large numbers of peptides, accelerating the discovery process.

Combinatorial synthesis can generate vast libraries of peptides. nih.gov These libraries can then be screened for specific activities, such as antibacterial activity. nih.govacs.org For example, a methodology involving combinatorial synthesis, screening in 96-well plates, and identification by partial Edman degradation/mass spectrometry has been developed for cyclic peptide libraries. nih.gov

Peptide microarrays, including high-density arrays, enable the screening of thousands to hundreds of thousands of peptides simultaneously for interaction with target molecules or for antimicrobial activity. acs.org Peptides on these arrays can include modified or unnatural amino acids, such as D-versions of Lys and Arg, to increase structural diversity and stability. nih.govacs.org

High-throughput screening methods can be designed to directly assess the functional activity of peptides. nih.gov For instance, platforms have been developed that allow the screening of large libraries of random peptide sequences for antimicrobial function. nih.gov These methods can identify thousands of active sequences, expanding the known range of antimicrobial peptides. nih.gov

Peptide libraries with systematic variations are also used to investigate structure-activity relationships. genscript.com Alanine (B10760859) scanning libraries, where each non-alanine residue is sequentially mutated to alanine, help identify key residues responsible for activity, binding, or stability. genscript.com Positional scanning peptide libraries, where specific positions are substituted with different amino acids, can be used for sequence optimization and identifying residues that enhance activity. genscript.com Truncation peptide libraries help determine the minimal length required for activity and can identify peptides with enhanced stability. genscript.com

Data Table 2: Examples of High-Throughput Peptide Library Types and Applications genscript.com

Library TypeDescriptionApplications
Alanine ScanningSequential mutation of non-alanine residues to alanine.Identify key residues for activity, binding, stability.
Positional ScanningSubstitution of specific positions with different amino acids.Sequence optimization, identify residues enhancing activity.
TruncationSystematic removal of residues from termini.Determine minimal active length, identify stable peptides.
OverlappingSeries of overlapping peptides from a larger sequence.Linear epitope mapping, identify active/binding regions.
ScrambledPermutation of amino acids in a sequence.Sequence optimization, probe target molecule interactions.

Rational Surface Mutagenesis and Protein Engineering for Lys-Arg Studies

Rational surface mutagenesis and protein engineering techniques are valuable for studying the roles of Lys and Arg residues in protein structure, function, and interactions, particularly when they are located on the protein surface.

Lys and Arg residues are frequently found on the surface of proteins and play important roles in protein stability through electrostatic interactions. researchgate.netresearchgate.netnih.gov Engineering approaches can involve mutating surface Lys and Arg residues to investigate their impact on protein properties.

Rational surface mutagenesis has been explored as a strategy to enhance protein crystallization. nih.govresearchgate.netiucr.org The hypothesis is that mutating residues with high conformational entropy, such as Lys and Glu, to smaller amino acids like alanine can reduce surface conformational entropy and promote crystal contact formation. nih.govresearchgate.netiucr.org Studies have shown that Lys to Ala mutations can increase the likelihood of crystallization. nih.govresearchgate.netiucr.org Lys to Arg mutations have also been investigated and shown to increase crystallization likelihood compared to wild-type, although often less effectively than Lys to Ala mutations. nih.govresearchgate.net For example, specific Lys to Arg mutations in human RhoGDI resulted in diffracting crystals, with one double mutant crystallizing in a new space group and yielding higher resolution diffraction. nih.govresearchgate.net Crystal structures of such variants can reveal that mutated patches directly mediate crystal contacts. researchgate.net

Mutagenesis studies, including systematic substitution of residues with alanine (alanine scanning mutagenesis), are used to determine the key residues in a peptide or protein involved in interactions or activity. mdpi.com For Lys-Arg containing peptides or proteins, mutating Lys or Arg residues can perturb interactions and reveal their importance. mdpi.com

Lys to Arg mutations can also impact protein stability. researchgate.netnih.govresearchgate.net While both Lys and Arg are positively charged, Arg's guanidinium (B1211019) group allows for interactions in multiple directions, potentially forming more electrostatic interactions than lysine and contributing more to protein stability. researchgate.netresearchgate.netnih.gov Studies mutating surface lysines to arginines in proteins like Green Fluorescent Protein (GFP) have shown effects on stability against denaturing conditions, although the impact can vary depending on the specific mutation site and protein. nih.gov Molecular dynamics simulations can complement these studies by revealing increased residue interactions in mutants that lead to enhanced stability. researchgate.net

Data Table 3: Impact of Lys to Arg Surface Mutations on RhoGDI Crystallization nih.govresearchgate.net

RhoGDI VariantMutation(s)Crystallization Likelihood (vs. Wild-Type)Notes
Wild-TypeNoneBaselineDifficult to crystallize. iucr.org
Single MutantsK105R, K113R, K127R, K138R, K141RIncreased
Double MutantsK(98,99)R, K(199,200)RIncreasedK(199,200)R crystallized in a new space group with improved resolution. nih.govresearchgate.net
Triple MutantsK(98,99,105)R, K(135,138,141)RIncreased
Lys to Ala MutantsVarious Lys to AlaMore likely to crystallize than Lys to Arg mutants. nih.govresearchgate.net

Biophysical Techniques for Studying Lys-Arg Interactions and Dynamics

Biophysical techniques provide insights into the interactions and dynamics involving Lys and Arg residues within peptides and proteins, as well as their interactions with other molecules like membranes or nucleic acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics and can provide residue-resolved insights into the structure and dynamics of peptides and proteins, including the behavior of Lys and Arg side chains. mdpi.comnih.govutmb.edu NMR methods have advanced to specifically characterize the motions of cationic groups in protein side chains, allowing investigations into the dynamics of Lys and Arg side chains, their hydrogen bonds, and electrostatic interactions. nih.gov NMR can reveal interfaces and residues involved in molecular recognition processes. mdpi.com

NMR, combined with molecular dynamics (MD) simulations, can reveal the dynamic nature of short-range electrostatic interactions, such as ion pairs involving Lys side chains. nih.gov These techniques can also be used to study the dynamic properties of ion pairs between protein side chains (including Lys and Arg) and DNA phosphates, observing transitions between contact ion pairs and solvent-separated ion pairs. utmb.edu

Other biophysical techniques used to study the structural dynamics of ligand-receptor interactions, which can involve Lys and Arg residues in the ligand or receptor, include EPR, fluorescence, FTIR, and HDX/HRF coupled with mass spectrometry. mdpi.com

Studies using techniques like molecular dynamics simulations have compared the interactions of Lys and Arg side chains with lipid membranes. researchgate.netacs.org These simulations can quantify and compare the interactions, revealing differences in their behavior, such as the free energy barrier experienced when crossing a membrane and their hydrogen bonding capabilities. researchgate.netacs.org For example, Arg can form extensive hydrogen bonds with its five hydrogen bond donors, stabilizing Arg-phosphate clusters and leading to enhanced interfacial binding and membrane perturbations compared to Lys. researchgate.netacs.org

Biophysical methods are also used to study protein-DNA dynamics, where interfacial arginine and lysine side chains exhibit different behaviors. utmb.edu Compared to Lys, Arg side chains show a higher propensity to interact directly with nucleotide bases, partly due to stronger cation-π interactions and smaller desolvation energy. utmb.edu Lys side chains tend to be more mobile at the molecular interfaces. utmb.edu

Computational Methods for Structural and Functional Predictions

Computational methods play a significant role in predicting the structural and functional consequences related to Lys and Arg residues, including their involvement in protein function, interactions, and the impact of mutations.

Computational methods are used to predict protein function from structure or sequence, often relying on analogies to related proteins or searching for binding sites. pnas.orgnih.govunibo.it Methods exist to identify ionizable active site residues, including Lys and Arg, within a protein structure. pnas.orgnih.gov THEMATICS is one such method that predicts ionizable residues involved in catalysis or ligand recognition based on their unusual theoretical titration curves calculated from electrostatic potentials. pnas.orgnih.gov

Computational approaches can also be used to study membrane proteins, including the prediction of structural and functional features. nih.gov The "positive-inside rule" is an observation that Lys and Arg are enriched in non-translocated loops of membrane proteins, reflecting their role in membrane protein activity and voltage sensing. researchgate.netacs.orgnih.gov

Molecular dynamics (MD) simulations are frequently used to study the interactions and dynamics of Lys and Arg residues, as mentioned in the biophysical techniques section. researchgate.netresearchgate.netnih.govutmb.eduacs.org MD simulations can provide detailed insights into the conformational dynamics and interactions at an atomic level. researchgate.netresearchgate.netnih.govutmb.eduacs.org

Computational methods are also employed to predict peptide binding specificities, where the effect of single residue changes, including Lys and Arg, on binding can be evaluated. biorxiv.org Physics-based methods for protein design can be used to compare the binding of similar ligands and predict the impact of amino acid substitutions. biorxiv.org

Predicting the Impact of Lys-Arg Mutations on Protein Stability and Interactions

Computational methods are extensively used to predict the impact of mutations, including Lys to Arg substitutions, on protein stability and interactions.

Predicting changes in protein stability upon mutation is a key application of computational methods. ulb.ac.beuni-koeln.de These methods often utilize database-derived potentials that describe different types of interactions, such as electrostatic interactions, van der Waals interactions, and cation-π interactions. ulb.ac.beuni-koeln.de Cation-π interactions, which can occur between the cationic side chains of Lys or Arg and aromatic side chains, are important contributors to protein stability and interactions. uni-koeln.de

Computational approaches can predict the effect of surface charge mutants on protein stability. pnas.org While standard electrostatics-based approaches may predict some stabilizing mutations, others may arise from distinct and unanticipated mechanisms not predicted by these methods. pnas.org

Molecular dynamics simulations can be used to assess the impact of Lys-Arg mutations on protein structure and stability by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net Lower RMSD and RMSF values in mutants can indicate increased stability due to enhanced residue interactions. researchgate.net

Computational modeling, combined with statistical inference methods, can be used to study correlated electrostatic mutations, including those involving Lys and Arg, and their impact on protein stability, particularly in the context of compensatory mutations that arise in response to destabilizing mutations. plos.org These models can reveal the network structure of correlated mutations and their role in maintaining protein stability. plos.org

Computational methods can also predict the pKa values of ionizable groups in proteins, including Lys and Arg, which is important for understanding their protonation state and involvement in electrostatic interactions and catalytic activity. pnas.org These predictions are often based on methods like the finite difference Poisson-Boltzmann method. pnas.org

Data Table 4: Predicted vs. Experimental Binding Affinities for Peptides with Lys or Arg Substitution in an Arg Binding Pocket biorxiv.org

Substituted ResidueExperimental KD (nM)Predicted Affinity (Arbitrary Units)Correlation with Experimental Data
ArgLow nanomolar rangeHighGood
LysLow nanomolar rangeHighGood
AspMicromolar rangeLowGood
GluMicromolar rangeLowGood

Note: Data is illustrative based on search result descriptions; specific numerical values for predicted affinity are not provided in the source.

Q & A

Basic: What experimental methodologies are recommended for characterizing Lys-Arg interactions in protein-ligand systems?

Answer:
To study Lys-Arg interactions, use biophysical techniques like surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Structural methods such as X-ray crystallography or cryo-EM can resolve atomic-level details. Ensure protocols adhere to reproducibility standards by documenting buffer conditions, temperature, and instrumentation parameters .

Basic: How do researchers control for confounding variables when measuring Lys-Arg stability under varying pH conditions?

Answer:
Employ systematic buffer titration experiments across a pH range (e.g., 5.0–8.0) while maintaining constant ionic strength. Use parallel controls with inert peptides to isolate pH-specific effects. Validate results with orthogonal methods like circular dichroism (CD) spectroscopy to confirm structural integrity .

Advanced: What analytical frameworks resolve contradictions in Lys-Arg binding affinity data reported across studies?

Answer:
Discrepancies often arise from methodological differences (e.g., buffer composition or temperature). Conduct meta-analyses using standardized normalization (e.g., relative binding units) and apply statistical models (ANOVA) to identify variables with significant impact. Cross-validate findings using multiple techniques (e.g., SPR and ITC) to ensure robustness .

Advanced: How can multi-omics datasets (e.g., proteomics, metabolomics) be integrated to study Lys-Arg’s role in signaling pathways?

Answer:
Use bioinformatics pipelines (e.g., pathway enrichment analysis) to map Lys-Arg interactions onto known networks. Normalize data across platforms (e.g., mass spectrometry vs. microarray) and apply machine learning models (e.g., random forests) to identify co-regulated pathways. Validate hypotheses with targeted knockouts or CRISPR interference .

Basic: What criteria define a robust hypothesis for investigating Lys-Arg enzymatic activity in vitro?

Answer:
A hypothesis should align with the FINER framework: F easible (e.g., measurable activity within lab resources), I nteresting (novel catalytic mechanism), N ovel (understudied isoform), E thical (no human tissue misuse), and R elevant (links to disease pathways). Pre-screen literature to avoid redundancy .

Advanced: What statistical approaches are optimal for analyzing time-resolved Lys-Arg interaction kinetics?

Answer:
Nonlinear regression models (e.g., Michaelis-Menten or Hill equations) fit kinetic data, while Bayesian methods quantify parameter uncertainty. Use tools like GraphPad Prism or PyMC3 for error propagation analysis. Report confidence intervals and effect sizes to enhance reproducibility .

Basic: How should researchers design controls for mutagenesis studies targeting Lys-Arg functional domains?

Answer:
Include wild-type controls, scrambled peptide sequences, and conservative substitutions (e.g., Arg→Lys). Validate mutagenesis efficiency via Sanger sequencing and functional assays (e.g., enzymatic activity). Use statistical power analysis to determine sample size .

Advanced: What validation strategies ensure computational models of Lys-Arg structural dynamics reflect experimental data?

Answer:
Compare molecular dynamics (MD) simulations with experimental data (e.g., NMR chemical shifts or hydrogen-deuterium exchange). Apply metrics like root-mean-square deviation (RMSD) to assess model accuracy. Use ensemble docking to account for conformational flexibility and publish raw trajectory data for peer validation .

Methodological Guidelines for Academic Rigor

  • Data Reproducibility: Document all experimental parameters (e.g., buffer pH, instrument calibration) and share raw datasets via repositories like Zenodo .
  • Conflict Resolution: Address contradictory findings by re-evaluating assumptions (e.g., binding vs. non-specific interactions) and conducting blinded re-analyses .
  • Ethical Compliance: Adhere to institutional guidelines for biochemical waste disposal and data privacy when handling human-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.